N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-4-[(trifluoroacetyl)amino]benzamide
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Overview
Description
N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is a complex organic compound that features a combination of sulfonamide, thiadiazole, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 4-METHYLBENZENESULFONAMIDE: This can be synthesized by reacting 4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions.
Synthesis of 1,3,4-THIADIAZOLE: This involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Coupling Reactions: The intermediate compounds are then coupled using appropriate coupling agents and conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide and benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of sulfonamide and thiadiazole derivatives.
Mechanism of Action
The mechanism of action of N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiadiazole ring can interact with metal ions or other biomolecules. The trifluoroacetamido group may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-METHYLBENZENESULFONAMIDE: A simpler sulfonamide derivative with similar functional groups.
1,3,4-THIADIAZOLE: A core structure found in many bioactive compounds.
TRIFLUOROACETAMIDO BENZAMIDE: A compound with similar trifluoroacetamido and benzamide groups.
Uniqueness
N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H16F3N5O4S2 |
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Molecular Weight |
499.5 g/mol |
IUPAC Name |
N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-4-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C19H16F3N5O4S2/c1-11-2-8-14(9-3-11)33(30,31)23-10-15-26-27-18(32-15)25-16(28)12-4-6-13(7-5-12)24-17(29)19(20,21)22/h2-9,23H,10H2,1H3,(H,24,29)(H,25,27,28) |
InChI Key |
RQXGKXICXQIUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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